For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3,3-Diethoxy-1-propene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,3-diethoxy-1-propene (also widely known as acrolein diethyl acetal). It is a critical three-carbon building block in modern organic synthesis, primarily serving as a stable and manageable synthetic equivalent for the highly reactive and hazardous α,β-unsaturated aldehyde, acrolein. This document delves into its chemical structure, nomenclature, and physicochemical properties. Furthermore, it provides an in-depth exploration of its synthesis, including a field-proven experimental protocol, and discusses its pivotal role in synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions for the formation of cinnamaldehydes and other complex molecular architectures. Safety protocols for handling and storage are also detailed, providing a holistic resource for laboratory professionals.
Nomenclature and Chemical Structure
The nomenclature of a chemical compound is foundational to its identity in scientific literature and databases. The systematic IUPAC name for this compound is 3,3-Diethoxy-1-propene .
Due to its common use as a protected form of acrolein, it is frequently referred to by several synonyms:
Key Identifiers:
Chemical Structure:
The structure consists of a three-carbon propene backbone. The C1 and C2 carbons form a double bond (the vinyl group), while the C3 carbon is a chiral center bonded to a hydrogen and two ethoxy (-OCH₂CH₃) groups, forming the diethyl acetal functionality.
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is paramount for its effective use in experimental design, purification, and for ensuring safe handling. 3,3-Diethoxy-1-propene is a colorless liquid with a characteristic agreeable odor.[4][7]
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [7] |
| Boiling Point | 123.5–125 °C | [4][6][7][8] |
| Density | 0.854 g/mL at 15-25 °C | [4][6] |
| Refractive Index (n²⁰/D) | ~1.401 | [9] |
| Flash Point | 4.4 °C (40 °F) - Closed Cup | [7][10] |
| Solubility | Slightly soluble in water; Soluble in organic solvents | [4][5] |
| Vapor Density | Heavier than air | [4] |
Synthesis: Protecting a Reactive Aldehyde
The primary challenge in many synthetic routes involving acrolein is its high reactivity and propensity to polymerize.[5] The conversion of acrolein to its diethyl acetal masks the electrophilic aldehyde, rendering the molecule stable to a wide range of reaction conditions, particularly those involving nucleophiles or bases.
A highly reliable and efficient method for preparing 3,3-diethoxy-1-propene involves the reaction of acrolein with an orthoformate ester in the presence of an acid catalyst.[11][12] This method avoids the direct use of alcohol and strong acids which can lead to undesired side reactions like Michael additions to the alkene.
Workflow for Synthesis of 3,3-Diethoxy-1-propene
Caption: Synthesis workflow from acrolein to 3,3-diethoxy-1-propene.
Detailed Experimental Protocol (Adapted from Organic Syntheses)
This protocol is a self-validating system, proven to be robust and reproducible for the synthesis of acrolein diethyl acetal.[11]
Materials:
-
Acrolein (44 g, 0.79 mole)
-
Ethyl orthoformate (144 g, 0.97 mole)
-
Ammonium nitrate (3 g)
-
Anhydrous ethanol (50 mL)
-
Sodium carbonate (4 g, anhydrous)
Procedure:
-
Catalyst Preparation: Gently warm 3 g of ammonium nitrate in 50 mL of anhydrous ethanol until fully dissolved.
-
Reaction Setup: In a suitable reaction vessel, combine 44 g of acrolein and 144 g of ethyl orthoformate.
-
Initiation: Add the warm catalyst solution to the acrolein/orthoformate mixture. The reaction is mildly exothermic, and the solution will remain warm for approximately 1.5 hours.[11]
-
Causality Insight: Ammonium nitrate serves as a mild, acidic catalyst precursor. The use of room temperature instead of reflux minimizes the formation of polymeric side products to which acrolein is prone.[11]
-
-
Reaction: Allow the mixture to stand at room temperature for 6–8 hours to ensure the reaction proceeds to completion.
-
Workup - Filtration: Filter the resulting light-red solution to remove any insoluble materials.
-
Workup - Neutralization: Add 4 g of anhydrous sodium carbonate to the filtrate.
-
Causality Insight: The addition of a weak base like sodium carbonate is crucial. It neutralizes the acidic catalyst, preventing the reverse reaction (acetal hydrolysis) or other acid-catalyzed side reactions during the high temperatures of distillation.
-
-
Purification: Distill the mixture from the sodium carbonate using an efficient fractional distillation column.
-
Collection: Collect the fraction boiling between 120–125 °C. This fraction is the purified 3,3-diethoxy-1-propene, typically obtained in 72–80% yield (73–81 g).[11]
Chemical Reactivity and Key Applications
The synthetic utility of 3,3-diethoxy-1-propene stems from the orthogonal reactivity of its two functional groups: the nucleophilic alkene and the protected aldehyde. It is most valued as a key intermediate in the synthesis of pharmaceuticals and natural products.[6][12]
Application in Palladium-Catalyzed Heck Arylation
A cornerstone application is its use in the Heck reaction to synthesize cinnamaldehydes or 3-arylpropanoate esters, which are valuable motifs in drug discovery.[6] In this reaction, the acetal acts as a stable surrogate for acrolein, coupling efficiently with aryl halides.
Caption: Role of 3,3-diethoxy-1-propene in Heck arylation.
-
Mechanism Insight: The palladium catalyst facilitates the coupling of the aryl halide with the alkene of the acetal. The acetal group remains inert during this process. Following the coupling, a simple acidic workup hydrolyzes the stable acetal to reveal the desired aldehyde functionality in the final cinnamaldehyde product. This two-step sequence allows for the synthesis of compounds that would be difficult to obtain by directly using the unstable acrolein.[13]
Other Synthetic Applications
-
Natural Product Synthesis: It is a documented precursor in the total synthesis of complex natural products such as (−)-laulimalide and (−)-deoxypukalide.[6][12]
-
Diels-Alder Reactions: The electron-rich vinyl group can participate as a dienophile in cycloaddition reactions.
-
Grignard and Organolithium Reactions: While the acetal is stable to Grignard reagents, the vinyl proton can be abstracted by strong bases like tert-butyllithium, opening pathways for further functionalization.[14]
Safety, Handling, and Storage
As a highly flammable and volatile compound, strict adherence to safety protocols is mandatory.
-
Hazards: 3,3-Diethoxy-1-propene is a highly flammable liquid and vapor.[15] Its vapors are heavier than air and can travel to an ignition source and flash back.[4] It may form explosive mixtures with air.[4]
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[4] Use non-sparking tools and explosion-proof equipment. Grounding of all containers and equipment is essential to prevent static discharge.[15] Avoid all direct physical contact and use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[4]
-
Storage: Store in a cool, dry, and dark location in a tightly sealed container.[4] The storage area should be designated for flammable liquids, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[4][15]
-
Fire Fighting: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water may be ineffective but can be used in a flooding quantity as a fog to cool containers.[4]
Conclusion
3,3-Diethoxy-1-propene is more than a mere derivative; it is an enabling reagent that provides a safe and effective gateway to the rich chemistry of acrolein. Its stability under a variety of conditions, coupled with the ease of deprotection, has established it as an indispensable tool for synthetic chemists. Its application in robust, high-yield reactions like the Heck arylation underscores its value in academic research and in the industrial development of pharmaceuticals and other high-value chemical entities. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist aiming to leverage its synthetic potential.
References
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